



The Discovery and Development of (Z)-Endoxifen: A Technical Guide

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Compound of Interest		
Compound Name:	Endoxifen (Z-isomer)	
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Introduction

(Z)-Endoxifen, the most clinically significant active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) that has garnered substantial interest in the field of oncology, particularly for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its development was spurred by the need to overcome the limitations of tamoxifen, primarily the variability in its metabolism due to the polymorphic nature of the cytochrome P450 2D6 (CYP2D6) enzyme.[2] Patients with certain CYP2D6 genotypes, known as "poor metabolizers," exhibit lower plasma concentrations of endoxifen, which has been linked in some studies to a higher risk of disease relapse.[1] By directly administering (Z)-endoxifen, it is possible to achieve therapeutic concentrations irrespective of a patient's CYP2D6 metabolic status.[3]

This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of (Z)-endoxifen, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

(Z)-Endoxifen exerts its anticancer effects through a dual mechanism of action. Primarily, as a SERM, it competitively binds to estrogen receptors (ER α and ER β) with an affinity approximately 100-fold greater than that of tamoxifen.[1] This binding induces a conformational change in the receptor, which then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, ultimately modulating the transcription of estrogen-responsive genes and inhibiting tumor cell proliferation.[4]

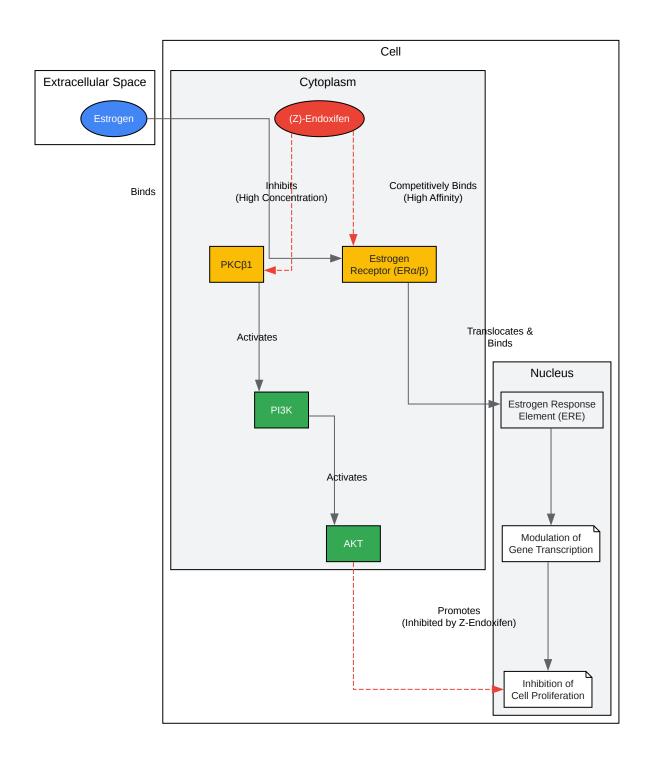


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Secondly, at higher, clinically achievable concentrations, (Z)-endoxifen exhibits an ER-independent effect by inhibiting Protein Kinase C beta 1 (PKC β 1).[4][5] This inhibition can lead to the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation, potentially contributing to its efficacy in endocrine-resistant cancers.[5][6]





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Caption: (Z)-Endoxifen's dual mechanism of action.



Quantitative Preclinical Data

The preclinical efficacy of (Z)-endoxifen has been demonstrated in various in vitro and in vivo models.

Parameter	Cell Line	Value	Reference
Antiproliferative Activity			
IC50	MCF7AC1 & MCF7LR	0.1-5 μM (7 days)	[7]
hERG Inhibition			
IC50	hERG-expressing cells	1.6 μΜ	[7][8]

Pharmacokinetics: Preclinical and Clinical Data

Pharmacokinetic studies have been crucial in the development of (Z)-endoxifen, demonstrating its ability to achieve higher and more consistent plasma concentrations compared to tamoxifen administration.

Table 1: Pharmacokinetic Parameters of (Z)-Endoxifen from Phase I Clinical Trials



Parameter	Dose	Value	Study	Reference	
NCT01327781					
Cmax (Day 1)	20-160 mg	Dose-dependent increase	Goetz et al.	[1][9]	
AUC (Day 1)	20-160 mg	Dose-dependent Goetz et al.		[1][9]	
Css	20 mg/day	0.39 μΜ	Goetz et al.	[1]	
Css	40 mg/day	ng/day > 1 μM Goetz et al.		[9]	
Css	100 mg/day	100 mg/day 2.48 μM ([1]	
Css	160 mg/day	3.6 μΜ	Goetz et al.	[9]	
NCT01273168					
Cmax (Day 28)	120 mg/day (DL6)	2.86 μΜ	National Cancer Institute	[10]	
C24h (Day 1)	20 mg/day (DL1)	67 nM	National Cancer Institute	[10]	
C24h (Day 1)	360 mg/day (DL8)	ay National 1810 nM Institute		[10]	
Elimination Half- life (t½)	20-360 mg	30.6–55.9 hours	National Cancer Institute		
Population Pharmacokinetic s					
Apparent Total Clearance	20-360 mg	4.89 L/h	Zang et al.	[11]	
Apparent Central Volume of Distribution	20-360 mg	323 L	Zang et al.	[11]	
Apparent Peripheral	20-360 mg	39.7 L	Zang et al.	[11]	



Volume of Distribution

Clinical Development

(Z)-Endoxifen has undergone several Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity.

Table 2: Summary of Key Phase I Clinical Trial Results

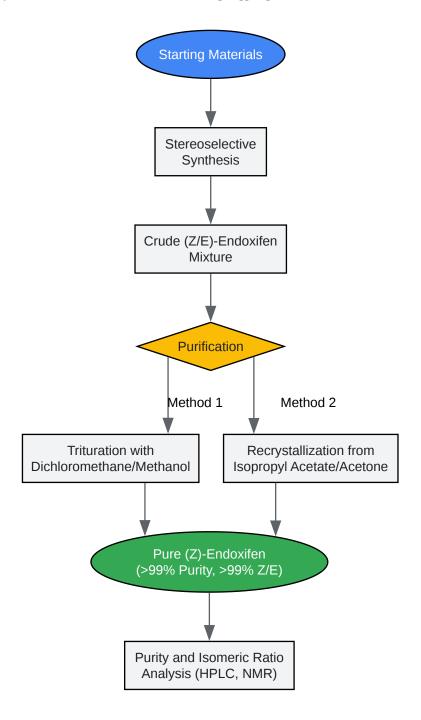


Trial ID	Patient Population	No. of Patients	Dose Range	Key Findings	Reference
NCT0132778 1	ER+ metastatic breast cancer, AI refractory	41 (38 evaluable)	20-160 mg/day	MTD not reached. Clinical Benefit Rate (PR + SD ≥6 mo): 26.3%. Antitumor activity observed even in patients with prior tamoxifen progression.	[2][4][9][12]
NCT0127316 8	Advanced gynecologic, desmoid, and hormone receptor- positive solid tumors	40 (34 evaluable)	20-360 mg/day	MTD not established. 3 partial responses and 8 with prolonged stable disease (≥ 6 cycles). Antitumor activity in patients with prior tamoxifen progression.	[10]

Experimental Protocols Synthesis and Purification of (Z)-Endoxifen



A multi-gram scale, stereoselective synthesis of (Z)-endoxifen has been developed to ensure a reliable supply for preclinical and clinical studies.[13][14]



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Caption: Workflow for the synthesis and purification of (Z)-endoxifen.

Protocol: Purification of (Z)-Endoxifen via Trituration[15]



- Dissolution: Dissolve the crude mixture of (Z)- and (E)-endoxifen in a minimal amount of dichloromethane.
- Precipitation: Slowly add methanol with stirring until a precipitate forms.
- Stirring: Continue stirring the suspension for several hours at room temperature.
- Filtration: Collect the solid precipitate by vacuum filtration.
- Washing: Wash the solid with a small amount of cold methanol.
- Drying: Dry the solid under vacuum to obtain purified (Z)-endoxifen.
- Analysis: Confirm purity and the Z/E ratio using HPLC and NMR.

In Vitro Cell Proliferation Assay

The anti-proliferative effects of (Z)-endoxifen are commonly evaluated using ER+ breast cancer cell lines such as MCF-7.[16]

Protocol: MCF-7 Cell Proliferation Assay[16]

- Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM)
 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in
 a 5% CO2 incubator. For at least 72 hours prior to the assay, culture cells in estrogen-free
 medium (phenol red-free medium with charcoal-stripped FBS) to enhance estrogenic
 response.
- Cell Seeding: Trypsinize and count the cells. Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
- Treatment: Prepare a stock solution of (Z)-endoxifen hydrochloride in DMSO. Perform serial dilutions in estrogen-free medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Replace the medium in the wells with 100 μL of the medium containing the different concentrations of (Z)-endoxifen.
- Incubation: Incubate the plates for a specified period (e.g., 5 days).



- Quantification of Cell Proliferation: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This involves adding the reagent, mixing to induce cell lysis, incubating to stabilize the signal, and measuring luminescence.
- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to a vehicletreated control and determine the IC50 value.

In Vivo Xenograft Studies

To evaluate the in vivo anti-tumor activity of (Z)-endoxifen, xenograft models using human breast cancer cell lines in immunocompromised mice are frequently employed.[17]

Protocol: MCF-7 Xenograft Model[17]

- Animal Model: Use female athymic nude mice (e.g., BALB/c nude), 5-6 weeks of age.
- Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase.
- Tumor Xenograft Establishment: Resuspend MCF-7 cells in a suitable medium like Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. To support initial tumor growth, a 17β-estradiol pellet can be implanted subcutaneously one day before cell injection. Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
- Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Prepare the dosing solution of (Z)-endoxifen hydrochloride daily. Administer (Z)-endoxifen orally at the desired dose and schedule. The control group receives the vehicle.
- Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the animals as an indicator of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.
 Record the final tumor weight. A portion of the tumor can be fixed for histopathological analysis (e.g., H&E staining) to assess for necrosis and morphology.

Quantification of (Z)-Endoxifen in Plasma







Accurate quantification of (Z)-endoxifen in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[18][19][20]

Protocol: HPLC Method for (Z)-Endoxifen Quantification[20]

- Chromatographic System: A standard HPLC system with UV detection.
- Column: Zodiac C18 column.
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid buffer and acetonitrile (78:22 ratio).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at 278 nm.
- Sample Preparation: Protein precipitation of plasma samples followed by centrifugation. The supernatant is then injected into the HPLC system.
- Quantification: A calibration curve is generated using standards of known concentrations to quantify (Z)-endoxifen in the samples.

Conclusion

The development of (Z)-endoxifen represents a significant advancement in endocrine therapy for ER+ breast cancer. By bypassing the metabolic variability associated with tamoxifen, (Z)-endoxifen offers the potential for more consistent and effective treatment for a broader patient population. Its dual mechanism of action, targeting both the estrogen receptor and the PKCβ1/AKT pathway, may provide additional benefits, particularly in endocrine-resistant disease. The comprehensive preclinical and clinical data gathered to date support its continued investigation and potential as a valuable therapeutic option in oncology. The detailed experimental protocols outlined in this guide provide a foundation for further research and development in this promising area.



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